N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1211714-53-2
VCID: VC6615905
InChI: InChI=1S/C11H10N4OS/c1-7-6-13-15(2)9(7)10(16)14-11-8(5-12)3-4-17-11/h3-4,6H,1-2H3,(H,14,16)
SMILES: CC1=C(N(N=C1)C)C(=O)NC2=C(C=CS2)C#N
Molecular Formula: C11H10N4OS
Molecular Weight: 246.29

N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

CAS No.: 1211714-53-2

Cat. No.: VC6615905

Molecular Formula: C11H10N4OS

Molecular Weight: 246.29

* For research use only. Not for human or veterinary use.

N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide - 1211714-53-2

Specification

CAS No. 1211714-53-2
Molecular Formula C11H10N4OS
Molecular Weight 246.29
IUPAC Name N-(3-cyanothiophen-2-yl)-2,4-dimethylpyrazole-3-carboxamide
Standard InChI InChI=1S/C11H10N4OS/c1-7-6-13-15(2)9(7)10(16)14-11-8(5-12)3-4-17-11/h3-4,6H,1-2H3,(H,14,16)
Standard InChI Key CQEXGEFSXHGLPX-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1)C)C(=O)NC2=C(C=CS2)C#N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,4-dimethylpyrazole ring linked via a carboxamide group to a 3-cyanothiophene moiety. The pyrazole ring’s 1- and 4-positions are methylated, likely enhancing steric stability and lipophilicity. The thiophene ring’s 3-position hosts a cyano group, which may influence electronic distribution and intermolecular interactions .

Key Functional Groups:

  • Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, known for metabolic stability and bioactivity .

  • Carboxamide Linker: Provides hydrogen-bonding capability, critical for target binding in biological systems .

  • Cyanothiophene: The electron-withdrawing cyano group modulates electron density, potentially affecting reactivity and solubility .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is documented, analogous methods from pyrazole and thiophene chemistry suggest viable routes:

  • Pyrazole Core Formation:

    • Cyclocondensation of hydrazines with 1,3-diketones or via Claisen-Schmidt condensation . For example, ethyl acetoacetate and methylhydrazine could yield 1,4-dimethylpyrazole intermediates .

    • Microwave-assisted cyclization, as demonstrated for pyrazoline derivatives .

  • Carboxamide Coupling:

    • Activation of 1,4-dimethylpyrazole-5-carboxylic acid to its acyl chloride using thionyl chloride, followed by reaction with 3-aminothiophene-2-carbonitrile .

    • Triethylamine may facilitate deprotonation in aprotic solvents like THF .

Hypothetical Reaction Scheme:

  • Synthesis of 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride.

  • Nucleophilic acyl substitution with 3-aminothiophene-2-carbonitrile.

Spectroscopic Characterization

Data inferred from structurally similar compounds :

TechniqueExpected Signals
1H NMR- Pyrazole CH3: δ 2.3–2.6 ppm (s)
- Thiophene H: δ 6.8–7.4 ppm (m)
- NH: δ 9.3–9.5 ppm (s)
13C NMR- Pyrazole C=O: δ 165–168 ppm
- Thiophene CN: δ 114–116 ppm
FT-IR- C=O stretch: 1670–1690 cm⁻¹
- C≡N stretch: 2220–2240 cm⁻¹

Elemental Analysis:

  • Theoretical: C, 54.5%; H, 4.1%; N, 17.3%; S, 13.2%.

Computational Insights

Density Functional Theory (DFT) Analysis

Using the B3LYP/6-311++G(d,p) level (as in ):

  • HOMO-LUMO Gap: ~4.5 eV, indicating moderate reactivity.

  • Fukui Functions: Electrophilic attack favored at the pyrazole C3 position; nucleophilic activity at the thiophene S atom.

  • Charge Transfer (ΔN): Predicted interaction with DNA bases (e.g., guanine ΔN = 0.32), suggesting possible intercalation .

Hirshfeld Surface Analysis

  • Intermolecular Contacts: H···H (22%), C···H (19%), N···H (15%), S···H (12%) .

  • Crystal Packing: Stabilized by N–H···N and C–H···O hydrogen bonds.

Biological Activities

Antituberculosis Activity

Pyrazole-nitrofuran hybrids show MICs of 2.5–5.0 µM against Mycobacterium tuberculosis H37Rv . The cyano group may enhance nitroreductase activation, a mechanism critical for anti-TB activity .

Insecticidal Properties

Pyrazole-5-carboxamides demonstrate 85–90% mortality against Aphis fabae at 12.5 mg/L . The thiophene moiety likely disrupts insect neuronal sodium channels.

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